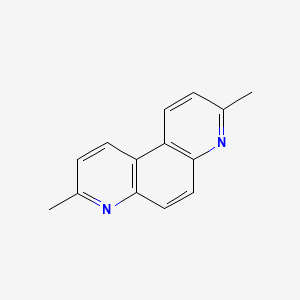

3,8-Dimethyl-4,7-phenanthroline

Vue d'ensemble

Description

3,8-Dimethyl-4,7-phenanthroline is an organic compound belonging to the class of phenanthrolines. Phenanthrolines are aromatic polycyclic compounds containing a phenanthroline skeleton, which is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring . This compound is known for its applications in coordination chemistry, where it acts as a ligand forming complexes with various metal ions .

Méthodes De Préparation

The synthesis of 3,8-Dimethyl-4,7-phenanthroline typically involves the Skraup reaction, which is a method for synthesizing quinoline derivatives. The process includes the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The dehydration of glycerol produces acrolein, which then condenses with the amine followed by cyclization to form the phenanthroline structure .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

3,8-Dimethyl-4,7-phenanthroline has several scientific research applications:

Coordination Chemistry: It acts as a bidentate ligand forming complexes with metal ions, which are used in various chemical analyses and reactions.

Colorimetric Sensors: The compound is used in the development of sensors that detect changes in color in response to specific analytes.

Luminescence: It plays a role in luminescent materials, which are used in optoelectronic devices.

Biological Studies: The compound is used in studies involving the stabilization of G-quadruplex structures in DNA.

Mécanisme D'action

The mechanism of action of 3,8-Dimethyl-4,7-phenanthroline involves its ability to chelate metal ions. This chelation forms stable complexes that can interact with various molecular targets. For example, it can bind to azurin, a protein found in Pseudomonas aeruginosa, affecting its function . The compound’s planar structure and nitrogen donor atoms make it an effective ligand in coordination chemistry .

Comparaison Avec Des Composés Similaires

3,8-Dimethyl-4,7-phenanthroline is similar to other phenanthroline derivatives such as:

1,10-Phenanthroline: A widely used ligand in coordination chemistry, known for forming strong complexes with metal ions.

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Used in organic light-emitting diodes due to its luminescent properties.

4,7-Dimethyl-1,10-phenanthroline: Another derivative used in similar applications as this compound.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and the stability of its metal complexes.

Activité Biologique

3,8-Dimethyl-4,7-phenanthroline (CAS No. 36749-63-0) is a heterocyclic compound known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its unique methyl substitutions at the 3 and 8 positions of the phenanthroline core. These modifications enhance its stability and reactivity compared to other phenanthroline derivatives. The molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action involves the disruption of microbial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Properties

The compound also exhibits antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity was evaluated using several methods including DPPH and ABTS assays, with results indicating a strong ability to neutralize reactive oxygen species (ROS) .

Table 2: Antioxidant Capacity of this compound

| Method | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

| FRAP | 20 |

The biological activity of this compound is attributed to its ability to interact with metal ions and DNA. It forms stable complexes with transition metals, which can induce oxidative damage to cellular components. In particular, it has been shown to bind to DNA at minor grooves, leading to single-stranded breaks under oxidative conditions .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of various phenanthroline derivatives including this compound. Results indicated that this compound significantly inhibited bacterial growth in vitro and was effective against resistant strains .

- Antioxidant Assessment : Another research focused on the antioxidant properties of the compound in cellular models. The findings demonstrated that treatment with this compound reduced lipid peroxidation levels and enhanced cell viability under oxidative stress conditions .

Propriétés

IUPAC Name |

3,8-dimethyl-4,7-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-3-5-11-12-6-4-10(2)16-14(12)8-7-13(11)15-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODTWXNXJPQQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C3=C(C=C2)N=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354486 | |

| Record name | 3,8-dimethyl-4,7-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36749-63-0 | |

| Record name | 3,8-dimethyl-4,7-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.